2-メタクリロキシエチル D-グルコピラノシド

説明

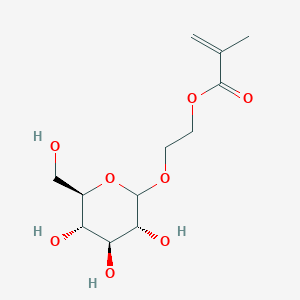

2-Methacryloxyethyl D-glucopyranoside is a chemical compound with the molecular formula C12H20O8 and a molecular weight of 292.28 g/mol . It is a derivative of D-glucopyranoside and contains a methacryloxyethyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

科学的研究の応用

Drug Delivery Systems

GEMA is utilized in developing hydrogels for controlled drug release. These hydrogels can encapsulate therapeutic agents, allowing for sustained release over time, which is crucial in managing chronic diseases . Research indicates that polymers derived from GEMA exhibit favorable biocompatibility and biodegradability, making them suitable for medical implants and drug delivery systems.

Tissue Engineering

In tissue engineering, GEMA-based materials can support cell adhesion and proliferation while minimizing inflammatory responses. This property is essential for creating scaffolds that mimic natural tissue environments . Studies have shown that these materials can be modified to enhance their interaction with biological systems, improving their effectiveness in regenerative medicine .

Biocompatible Materials

The unique combination of hydrophilicity from the glucopyranoside moiety and reactivity from the methacrylate group makes GEMA valuable for producing biocompatible materials used in various medical devices . Its ability to reduce protein adsorption compared to traditional materials suggests its potential for use in blood-contacting devices, where minimizing fouling is critical.

Industrial Applications

GEMA is also employed in producing specialty chemicals and materials with specific properties. Its polymerization capabilities allow it to be used as a monomer in synthesizing copolymers that can be tailored for various industrial applications .

Case Studies

- Glucose-Responsive Hydrogels : A study demonstrated that poly(2-methacryloyloxyethyl D-glucopyranoside) could be used as a sensing element for glucose levels, showcasing its application in diabetes management through controlled insulin delivery systems .

- Infection Prevention : Research on glycopolymer brushes derived from GEMA indicates their potential to coat medical implants, preventing bacterial colonization and subsequent infections post-surgery .

- Antibody Delivery Systems : GEMA-based polymers have been explored for enhancing the delivery of therapeutic antibodies across the blood-brain barrier, indicating their potential role in treating neurological diseases .

作用機序

Target of Action

2-Methacryloxyethyl D-glucopyranoside (GEMA) is a synthetic polymer that has been shown to inhibit the activation of coagulation by inhibiting the activity of clotting factors . This suggests that the primary targets of GEMA are the clotting factors in the blood coagulation cascade.

Mode of Action

It is known that gema interacts with clotting factors, inhibiting their activity and thereby preventing the activation of coagulation . This interaction likely involves the formation of a complex between GEMA and the clotting factors, which prevents the latter from initiating the coagulation cascade.

Biochemical Pathways

GEMA affects the blood coagulation cascade, a complex biochemical pathway that leads to the formation of a blood clot. By inhibiting the activity of clotting factors, GEMA disrupts this pathway, preventing the formation of a clot . The downstream effects of this action include a reduction in blood clotting, which can be beneficial in conditions where excessive clotting is a problem.

Result of Action

The primary result of GEMA’s action is a reduction in blood clotting. This can be beneficial in conditions where excessive clotting is a problem, such as in certain cardiovascular diseases . .

準備方法

Synthetic Routes and Reaction Conditions: 2-Methacryloxyethyl D-glucopyranoside can be synthesized from 2-Hydroxyethyl methacrylate and alpha-D-Methylglucoside . The reaction involves the esterification of the hydroxyl group of alpha-D-Methylglucoside with the methacryloxy group of 2-Hydroxyethyl methacrylate under controlled conditions.

Industrial Production Methods: In industrial settings, 2-Methacryloxyethyl D-glucopyranoside is typically produced in aqueous solutions containing inhibitors like 200 ppm MEHQ to prevent premature polymerization . The production process involves maintaining specific temperature and pH conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions: 2-Methacryloxyethyl D-glucopyranoside undergoes various chemical reactions, including:

Polymerization: It can polymerize to form hydrogels, which are used in drug delivery systems.

Esterification and Transesterification: These reactions are common due to the presence of ester groups in the compound.

Common Reagents and Conditions:

Polymerization: Initiated using free radical initiators like (Azobisisobutyronitrile) under controlled temperature conditions.

Esterification: Typically involves acid or base catalysts to facilitate the reaction.

Major Products Formed:

Hydrogels: Formed through polymerization, used in various biomedical applications.

Modified Esters: Resulting from esterification reactions, used in further chemical synthesis.

類似化合物との比較

2-Hydroxyethyl methacrylate: A precursor in the synthesis of 2-Methacryloxyethyl D-glucopyranoside.

Methacryloxyethyl glucoside: Another derivative with similar properties.

Uniqueness: 2-Methacryloxyethyl D-glucopyranoside is unique due to its combination of methacryloxy and glucopyranoside groups, which impart specific chemical and physical properties. Its ability to form biocompatible hydrogels makes it particularly valuable in biomedical applications .

生物活性

2-Methacryloxyethyl D-glucopyranoside (GEMA) is a synthetic glycopolymer that has garnered attention in biomedical research due to its unique properties and potential applications. This article explores its biological activity, focusing on its mechanisms of action, applications in drug delivery, and relevant case studies.

Chemical Structure and Properties

2-Methacryloxyethyl D-glucopyranoside is characterized by the presence of methacrylate groups and a glucopyranoside moiety. This combination facilitates its polymerization into hydrogels, which are valuable in various biomedical applications. The compound can undergo reactions such as polymerization, esterification, and transesterification, resulting in products like biocompatible hydrogels suitable for drug delivery systems and tissue engineering .

Target of Action

GEMA primarily interacts with blood coagulation factors, inhibiting their activity. This action disrupts the coagulation cascade, leading to a reduction in blood clot formation. Such properties make it potentially beneficial for conditions associated with excessive clotting, such as thrombosis.

Biochemical Pathways

The inhibition of clotting factors by GEMA affects several biochemical pathways involved in hemostasis. By preventing the activation of these factors, GEMA may reduce the risk of thromboembolic events in susceptible patients.

Applications in Drug Delivery

GEMA has shown promise in the development of glucose-responsive hydrogels for controlled drug delivery. These hydrogels can release therapeutic agents in response to specific glucose levels, making them particularly useful for diabetes management. For instance, studies have demonstrated that GEMA-based hydrogels can sustain insulin release over extended periods under simulated physiological conditions .

Table 1: Comparison of GEMA with Other Glycopolymers

| Glycopolymer Type | Key Features | Applications |

|---|---|---|

| 2-Methacryloxyethyl D-glucopyranoside | Anticoagulant properties; glucose-responsive behavior | Drug delivery systems; tissue engineering |

| Poly(2-acrylamidoethyl-α-D-mannopyranoside) | High antifouling properties; specific protein interactions | Biosensors; drug delivery |

| Poly(2-acrylamidoethyl-β-D-galactopyranoside) | Enhanced biocompatibility; reduced protein adsorption | Biomedical coatings; drug delivery |

Case Studies

-

Anticoagulant Activity

A study investigated the anticoagulant effects of GEMA compared to traditional anticoagulants. Results indicated that GEMA effectively inhibited thrombin activity and reduced fibrinogen conversion to fibrin, demonstrating its potential as a novel anticoagulant agent . -

Glucose-Responsive Hydrogels

Research focused on GEMA-based hydrogels revealed their ability to modulate insulin release based on glucose concentration. In vitro experiments showed a sustained release profile over seven days, making them suitable for diabetes treatment . -

Biosensor Development

GEMA has been utilized in the fabrication of biosensors for glucose detection. Its incorporation into sensor platforms enhanced sensitivity and specificity towards glucose, facilitating early diagnosis and monitoring of diabetes .

特性

IUPAC Name |

2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O8/c1-6(2)11(17)18-3-4-19-12-10(16)9(15)8(14)7(5-13)20-12/h7-10,12-16H,1,3-5H2,2H3/t7-,8-,9+,10-,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQRLZZWFINMDP-BGNLRFAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(=O)OCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927559 | |

| Record name | 2-(Hexopyranosyloxy)ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132153-84-5 | |

| Record name | 2-(Hexopyranosyloxy)ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。